molecular formula C13H18N2O3 B6441563 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549038-51-7

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6441563
CAS No.: 2549038-51-7
M. Wt: 250.29 g/mol
InChI Key: KPYWDMDYERFYFE-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a cyclopropyl group, an oxane ring, and a tetrahydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the Oxane Ring: The oxane ring (tetrahydropyran) can be synthesized through cyclization reactions involving diols and acid catalysts.

    Assembly of the Tetrahydropyrazine-Dione Core: This core structure can be constructed through condensation reactions between appropriate amines and diketones under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.

    Catalysts and Reagents: Use of efficient catalysts to enhance reaction rates and yields.

    Purification Techniques: Employing chromatography and crystallization methods to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the pyrazine core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of base catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.

    Materials Science: Possible applications in the synthesis of novel polymers or materials with specific electronic properties.

    Biological Studies: Investigating its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism by which 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves:

    Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: Modulation of metabolic or signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: can be compared with other tetrahydropyrazine derivatives, such as:

Uniqueness

    Structural Features: The combination of a cyclopropyl group, oxane ring, and tetrahydropyrazine-dione core is unique and may confer specific chemical and biological properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

1-cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-13(17)15(11-1-2-11)6-5-14(12)9-10-3-7-18-8-4-10/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWDMDYERFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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